N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide
Brand Name: Vulcanchem
CAS No.: 701218-45-3
VCID: VC0473553
InChI: InChI=1S/C14H17N3O2S/c1-3-4-12(18)15-14-17-16-13(20-14)9-10-5-7-11(19-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)
SMILES: CCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37g/mol

N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide

CAS No.: 701218-45-3

Main Products

VCID: VC0473553

Molecular Formula: C14H17N3O2S

Molecular Weight: 291.37g/mol

N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide - 701218-45-3

CAS No. 701218-45-3
Product Name N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide
Molecular Formula C14H17N3O2S
Molecular Weight 291.37g/mol
IUPAC Name N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide
Standard InChI InChI=1S/C14H17N3O2S/c1-3-4-12(18)15-14-17-16-13(20-14)9-10-5-7-11(19-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)
Standard InChIKey YIIDENGHWSHTGI-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC
Canonical SMILES CCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC
PubChem Compound 837132
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator